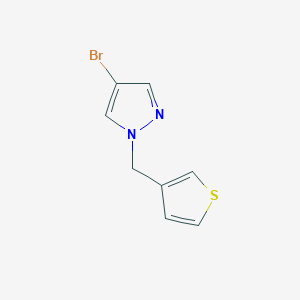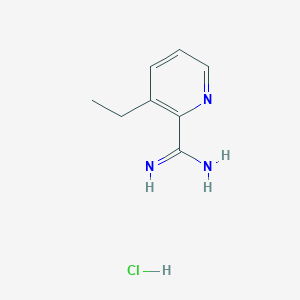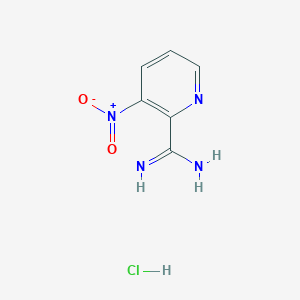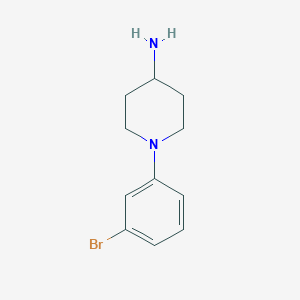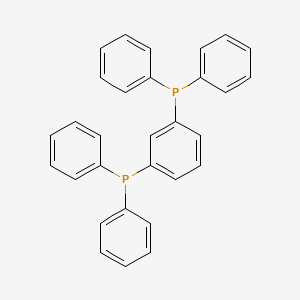
1,3-Bis(diphenylphosphino)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(diphenylphosphino)benzene is an organophosphorus compound. It is classified as a diphosphine ligand, which is a common bidentate ligand in coordination chemistry . It is a white, air-stable solid .
Synthesis Analysis
The synthesis of 1,3-Bis(diphenylphosphino)benzene has been reported in several studies. For instance, it has been used in the synthesis of a small group of three copper (I) complexes . Another study reported its use in the synthesis of iridium complexes containing bidentate phosphine ligands .Molecular Structure Analysis
The molecular structure of 1,3-Bis(diphenylphosphino)benzene is complex and has been studied using various techniques. For example, one study reported the use of X-ray structure analysis to characterize one of the complexes .Chemical Reactions Analysis
1,3-Bis(diphenylphosphino)benzene has been used in various chemical reactions. For instance, it has been used as a catalyst in the Negishi coupling of aryl zinc reagents with a range of benzyl halides and phosphates . Another study reported its use in the ethylene oligomerization reaction .Physical And Chemical Properties Analysis
1,3-Bis(diphenylphosphino)benzene is a white, air-stable solid . It is insoluble in water but readily miscible with organic solvents .Mécanisme D'action
The mechanism of action of 1,3-Bis(diphenylphosphino)benzene is complex and depends on the specific reaction. For example, in the Negishi coupling reaction, it acts as a catalyst . In another study, it was found to be involved in the formation of a diazene-bridged complex featuring intramolecular NH⋯Cl hydrogen bonds .
Safety and Hazards
1,3-Bis(diphenylphosphino)benzene is considered hazardous. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
Orientations Futures
The future directions of 1,3-Bis(diphenylphosphino)benzene research are promising. It has been used in the synthesis of various complexes and in different chemical reactions . Its use in the development of new catalysts and in the study of various chemical reactions suggests that it will continue to be an important compound in the field of chemistry .
Propriétés
Numéro CAS |
1179-05-1 |
|---|---|
Nom du produit |
1,3-Bis(diphenylphosphino)benzene |
Formule moléculaire |
C30H24P2 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(3-diphenylphosphanylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C30H24P2/c1-5-14-25(15-6-1)31(26-16-7-2-8-17-26)29-22-13-23-30(24-29)32(27-18-9-3-10-19-27)28-20-11-4-12-21-28/h1-24H |
Clé InChI |
FPTBDONGKDQGOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3185512.png)
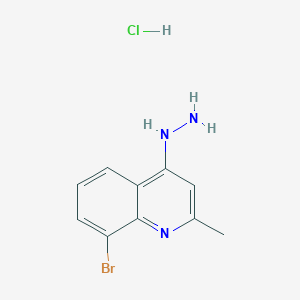

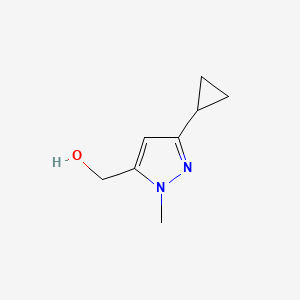
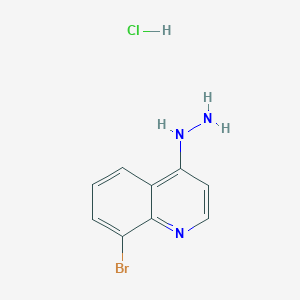
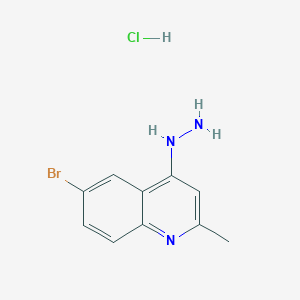


![1,3-Bis(2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B3185585.png)
